molecular formula C30H40N2O6S B3354687 (7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol CAS No. 60662-74-0

(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

Cat. No.: B3354687
CAS No.: 60662-74-0
M. Wt: 556.7 g/mol
InChI Key: YARGMSIYSRMWCT-WXAWHNTISA-N
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Description

(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol is a useful research compound. Its molecular formula is C30H40N2O6S and its molecular weight is 556.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

60662-74-0

Molecular Formula

C30H40N2O6S

Molecular Weight

556.7 g/mol

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2.C10H16O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;7H,3-6H2,1-2H3,(H,12,13,14)/t13-,14-,19+,20-;7-,10-/m01/s1

InChI Key

YARGMSIYSRMWCT-WXAWHNTISA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Reactant of Route 2
(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Reactant of Route 4
(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Reactant of Route 5
(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Reactant of Route 6
(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

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